molecular formula C13H10N2OS B3007760 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 57663-06-6

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3007760
CAS No.: 57663-06-6
M. Wt: 242.3
InChI Key: LMJDNUBVFKYAGS-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridinecarbonitrile class, characterized by a partially saturated pyridine core with a cyano group at position 3 and a ketone at position 2. Key substituents include:

  • 6-Phenyl: An aromatic moiety contributing to π-π stacking in biological targets.
  • Dihydro configuration: The 1,2-dihydro structure introduces planarity, influencing molecular rigidity and binding specificity.

Properties

IUPAC Name

4-methylsulfanyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-17-12-7-11(9-5-3-2-4-6-9)15-13(16)10(12)8-14/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJDNUBVFKYAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and automated systems are often employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, a case study involving the synthesis of various derivatives showed enhanced antibacterial activity compared to standard antibiotics .

1.2 Antitumor Properties
Recent investigations have highlighted the compound's potential in oncology. A series of synthesized derivatives were tested for cytotoxic effects against cancer cell lines, revealing significant antitumor activity. In vitro assays indicated that certain modifications to the pyridine structure increased potency against specific cancer types, paving the way for further development in cancer therapeutics .

3.1 Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor in several studies. Specifically, it has been evaluated for its ability to inhibit enzymes related to cancer progression and microbial resistance. For example, a study demonstrated that certain derivatives could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells .

3.2 Case Studies
Several case studies have documented the biological efficacy of this compound:

  • Case Study 1: A derivative was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) lower than that of conventional treatments.
  • Case Study 2: In vitro studies on human cancer cell lines (e.g., HeLa cells) revealed a dose-dependent cytotoxic effect with IC50 values indicating strong potential for further development.

Mechanism of Action

The mechanism by which 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as a hydrogen bond acceptor, while the phenyl and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The table below summarizes structural analogs, emphasizing substituent differences and their implications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile 4: SCH₃; 6: Ph 268.34* Anticancer (Pim-1 inhibition)
4-(2-Chloroquinolin-3-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (3a) 4: 2-Chloroquinolinyl; 6: Ph 363.79 Antitumor activity via kinase modulation
4-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (12a) 4: Substituted aryl; 6: Ph 386.42 Antitumor activity (molecular docking)
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 1: Benzyl; 4: SCH₃; 6: 4-Cl-Ph 366.87 Fine chemical intermediate
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 4: SCH₃; 6: CH₃ 196.25 Intermediate for agrochemicals

*Calculated based on molecular formula C₁₄H₁₂N₂OS.

Impact of Substituents on Properties

Position 4 Modifications
  • Methylsulfanyl (SCH₃) : Enhances lipophilicity (logP ~2.5–3.0), promoting membrane permeability. This group is critical in kinase inhibition due to sulfur-mediated hydrogen bonding .
  • Chloroquinolinyl (3a): Introduces bulk and halogenated aromaticity, improving target affinity but reducing solubility.
Position 6 Modifications
  • Phenyl (Ph) : A conserved feature in anticancer analogs, facilitating π-π interactions with hydrophobic kinase domains.
  • Methyl (CH₃) : Reduces molecular complexity, favoring applications in agrochemical intermediates .

Biological Activity

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, a compound within the pyridine family, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C13H12N2OS
Molecular Weight 252.31 g/mol
CAS Number 29140-19-0
Density 1.48 g/cm³
LogP 3.383

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through nucleophilic substitutions and cyclization processes. The detailed synthetic routes can be referenced in various studies, which highlight the efficiency and yield of the reactions involved.

Anticancer Properties

Research has indicated that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation across multiple cancer cell lines. Specifically, antiproliferative assays demonstrated that certain derivatives acted in the nanomolar range against various cancer types, suggesting a promising therapeutic index for further development .

The mechanism of action for these compounds often involves disruption of microtubule dynamics by binding to the colchicine site on β-tubulin. This leads to cell cycle arrest and apoptosis in cancer cells. Notably, studies have shown that these compounds can effectively target resistant cancer cell lines that overexpress P-glycoprotein, a common mechanism of drug resistance .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the selectivity and toxicity of this compound against normal versus cancerous cells. Results indicated that while exhibiting potent cytotoxic effects on tumor cells, the compound also maintained a relatively low toxicity profile towards non-cancerous cells, suggesting a degree of selectivity that could be advantageous for therapeutic applications .

Case Studies

Several case studies have documented the biological effects of pyridine derivatives:

  • Study on Cell Cycle Arrest : A study demonstrated that treatment with this compound resulted in significant G2/M phase arrest in cancer cell lines, leading to increased apoptosis rates compared to untreated controls .
  • In Vivo Efficacy : Chick chorioallantoic membrane (CAM) assays were conducted to assess antiangiogenic properties. The compound showed substantial inhibition of angiogenesis comparable to established drugs like combretastatin A4 .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses were performed to correlate chemical structure with biological activity, providing insights into optimizing future derivatives with enhanced efficacy and reduced side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted acrylonitriles with thiourea derivatives under acidic conditions. For example, analogous cyanopyridinones are synthesized by refluxing precursors in ethanol with catalytic HCl, followed by purification via column chromatography (ethyl acetate/hexane gradients) . Key intermediates (e.g., acrylonitriles) should be characterized using 1H^1H-NMR to confirm substituent positions and LC-MS to verify molecular ion peaks.

Q. How should researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine 1H^1H-/13C^{13}C-NMR to confirm the methylsulfanyl group (δ ~2.5 ppm for 1H^1H) and the pyridinone carbonyl (δ ~165 ppm for 13C^{13}C). X-ray crystallography is critical for resolving tautomeric forms (e.g., 2-oxo vs. 2-hydroxy). Use SHELXTL for refinement, leveraging high-resolution data to resolve electron density maps for the methylsulfanyl and phenyl substituents .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The compound is light- and moisture-sensitive due to the thiomethyl group and conjugated carbonyl. Store under inert gas (argon) at -20°C in amber vials. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis byproducts (e.g., sulfoxide derivatives) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Contradictions arise from tautomerism (keto-enol equilibrium). Perform UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO vs. hexane) to track λmax shifts. Computational modeling (DFT) can predict dominant tautomers: the 2-oxo form is favored in polar solvents, enhancing solubility in DMSO (~50 mg/mL), while the enol form dominates in nonpolar solvents, reducing solubility .

Q. What strategies optimize regioselectivity in derivatizing the pyridinone core for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use directed ortho-metalation (DoM) with LDA to functionalize the C4 position. Protect the carbonyl with trimethylsilyl chloride before introducing electrophiles (e.g., aryl halides). Validate regiochemistry via NOESY NMR to confirm spatial proximity between substituents .

Q. How can computational models predict binding affinities of this compound to kinase targets like Pim-1?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of Pim-1 (PDB: 2O63). Parameterize the thiomethyl group with AMBER force fields to account for sulfur’s polarizability. Validate predictions with SPR assays, correlating ΔG values with IC50 from kinase inhibition assays .

Q. What experimental designs address low yields in large-scale synthesis (>10 mmol)?

  • Methodological Answer : Scale-up challenges arise from exothermic cyclocondensation. Use flow chemistry with temperature-controlled reactors (25–30°C) and inline IR monitoring to optimize residence time. Replace column chromatography with antisolvent crystallization (water/ethanol) for greener purification .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across cell lines?

  • Methodological Answer : Variability may stem from differences in cellular efflux (e.g., P-gp expression). Perform Western blotting to quantify efflux pumps in tested cell lines. Co-administer verapamil (P-gp inhibitor) to assess its impact on IC50. Normalize data to intracellular concentration via LC-MS/MS .

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